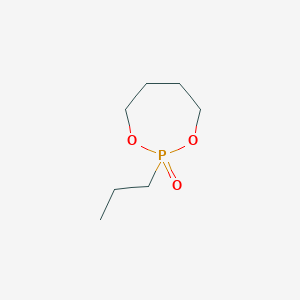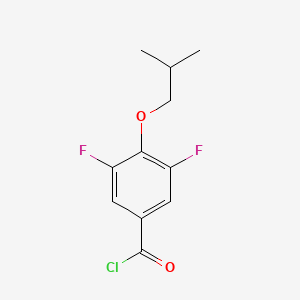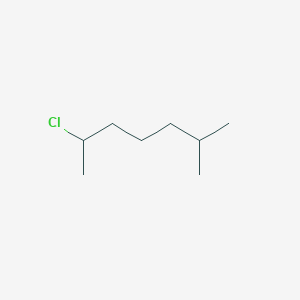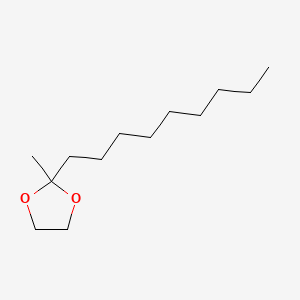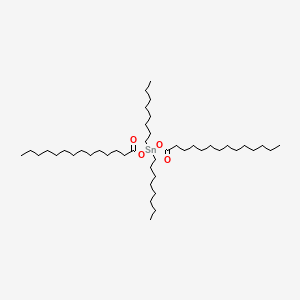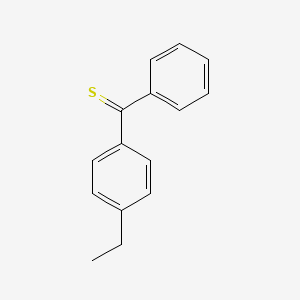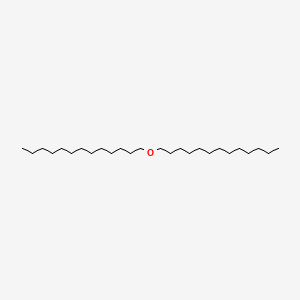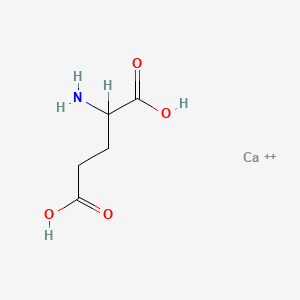
calcium;2-aminopentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium;2-aminopentanedioic acid, also known as calcium glutamate, is a compound formed by the chelation of calcium ions with 2-aminopentanedioic acid. This compound is significant in various biological and industrial applications due to its unique properties. 2-aminopentanedioic acid is an amino acid that plays a crucial role in protein synthesis and neurotransmission.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of calcium;2-aminopentanedioic acid typically involves the reaction of calcium carbonate with 2-aminopentanedioic acid in an aqueous solution. The reaction conditions are carefully controlled to ensure the formation of a stable chelate. The process can be summarized as follows:
- Dissolve 2-aminopentanedioic acid in water.
- Add calcium carbonate to the solution.
- Stir the mixture at a controlled temperature (usually around 50°C) for a specific duration (typically 50 minutes).
- Adjust the pH to neutral (around 7.0) to facilitate the chelation process.
- Filter and purify the resulting this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The chelation process is optimized to achieve efficient binding of calcium ions with 2-aminopentanedioic acid, resulting in a stable and bioavailable compound .
Análisis De Reacciones Químicas
Types of Reactions
Calcium;2-aminopentanedioic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions, leading to the formation of different derivatives.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions, forming new compounds
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and anhydrides are employed for substitution reactions
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of acylated or alkylated derivatives
Aplicaciones Científicas De Investigación
Calcium;2-aminopentanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in various chemical reactions and processes.
Biology: Plays a role in neurotransmission and protein synthesis.
Medicine: Investigated for its potential in treating calcium deficiencies and related disorders.
Industry: Used in the food industry as a flavor enhancer and in the production of dietary supplements .
Mecanismo De Acción
The mechanism of action of calcium;2-aminopentanedioic acid involves its ability to chelate calcium ions, making them more bioavailable. This chelation process enhances the absorption of calcium in the body, which is crucial for various physiological functions such as bone health, muscle contraction, and neurotransmission. The compound interacts with specific molecular targets, including calcium channels and transport proteins, to exert its effects .
Comparación Con Compuestos Similares
Similar Compounds
Magnesium;2-aminopentanedioic acid: Similar in structure but involves magnesium ions instead of calcium.
Zinc;2-aminopentanedioic acid: Involves zinc ions and has different bioavailability and physiological effects.
Copper;2-aminopentanedioic acid: Involves copper ions and is used in different industrial applications .
Uniqueness
Calcium;2-aminopentanedioic acid is unique due to its specific interaction with calcium ions, making it highly effective in addressing calcium deficiencies. Its stability and bioavailability make it a preferred choice in dietary supplements and medical applications compared to other similar compounds .
Propiedades
Número CAS |
24605-04-7 |
|---|---|
Fórmula molecular |
C5H9CaNO4+2 |
Peso molecular |
187.21 g/mol |
Nombre IUPAC |
calcium;2-aminopentanedioic acid |
InChI |
InChI=1S/C5H9NO4.Ca/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+2 |
Clave InChI |
NIDRASOKXCQPKX-UHFFFAOYSA-N |
SMILES canónico |
C(CC(=O)O)C(C(=O)O)N.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


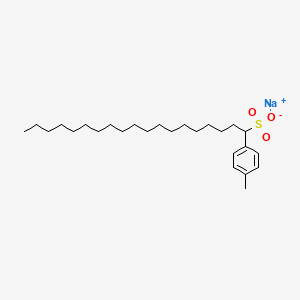


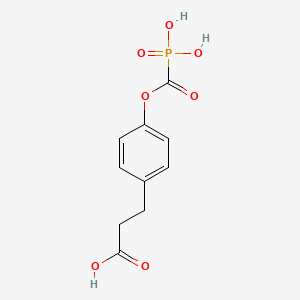
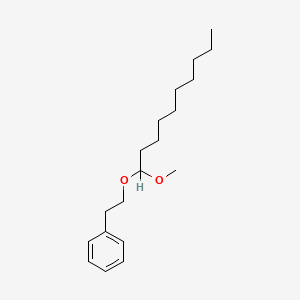
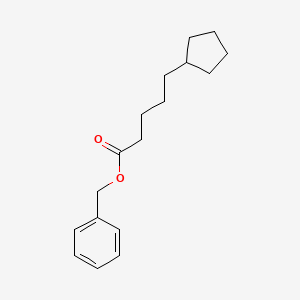
![3-[2-[Bis(2-chloroethyl)amino]ethyl]-5,5-diethylimidazolidine-2,4-dione;hydrochloride](/img/structure/B12645325.png)
